molecular formula C6H6N2O4 B1196763 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 705-36-2

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B1196763
CAS No.: 705-36-2
M. Wt: 170.12 g/mol
InChI Key: HRHMKAOOSCBQKD-UHFFFAOYSA-N
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Description

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of keto groups at positions 2 and 6, along with a carboxylic acid group at position 4, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent oxidation . Another method includes the reaction of oxazine with propanolamine in a sealed vial at elevated temperatures, followed by oxidation with selenium dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehyde derivatives, hydroxylated compounds, and substituted pyrimidine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The presence of keto and carboxylic acid groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry.

Biological Activity

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (commonly referred to as Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and cytotoxic effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N2O4C_6H_6N_2O_4 with a molecular weight of 170.12 g/mol. The compound features a pyrimidine ring with two keto groups at positions 2 and 6, contributing to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives against various pathogens. The structure-activity relationship (SAR) indicates that modifications on the aryl groups significantly influence antimicrobial efficacy.

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

Compound NameZone of Inhibition (mm)Pathogen Tested
6-(4-chlorophenyl)-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine18Escherichia coli
6-(4-nitrophenyl)-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine20Staphylococcus aureus
6-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine15Candida albicans

The data shows that modifications such as halogen substitutions enhance the antimicrobial activity against both bacterial and fungal strains .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. The IC50 values for radical scavenging activities indicate moderate to high efficacy compared to standard antioxidants.

Table 2: Antioxidant Activity Assay Results

Compound NameIC50 Value (µM)Assay Type
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine50DPPH Scavenging
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine70ABTS Scavenging

These results suggest that the compound exhibits significant potential as an antioxidant agent .

Cytotoxicity

The cytotoxic effects of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives have been assessed using various cancer cell lines. The findings indicate that certain derivatives possess selective cytotoxicity against HepG2 liver cancer cells.

Table 3: Cytotoxicity Assay Results

Compound NameIC50 Value (µg/mL)Cell Line Tested
Methyl derivative A10HepG2
Methyl derivative B15MCF7

The cytotoxicity assays reveal that the compound can inhibit cell proliferation effectively at low concentrations .

Case Studies

In a study conducted by Radhakrishnan et al., several derivatives of tetrahydropyrimidines were synthesized and evaluated for their biological activities. The results indicated a strong correlation between structural modifications and biological efficacy. For instance:

  • Case Study A : The introduction of a hydroxyl group significantly increased the antibacterial activity against Gram-positive bacteria.
  • Case Study B : A derivative with a methoxy group exhibited enhanced antioxidant properties compared to its parent compound.

These case studies underscore the importance of chemical modifications in enhancing the biological activities of tetrahydropyrimidines .

Properties

CAS No.

705-36-2

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

3-methyl-2,6-dioxopyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12)

InChI Key

HRHMKAOOSCBQKD-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)NC1=O)C(=O)O

Canonical SMILES

CN1C(=CC(=O)NC1=O)C(=O)O

Synonyms

1-(methyl)orotic acid
1-methylorotic acid

Origin of Product

United States

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